

A Comprehensive Toxicological Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Thiobis(6-tert-butyl-m-cresol)**

Cat. No.: **B7800368**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol), also known as TBBC, is a synthetic phenolic antioxidant widely utilized in the rubber and plastics industries to prevent oxidative degradation.[1][2] Its role as a stabilizer extends to its use in polyethylene and polyolefin packaging materials for foodstuffs.[3][4] This widespread application necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the existing toxicological data on **4,4'-Thiobis(6-tert-butyl-m-cresol)**, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its toxicological potential. **4,4'-Thiobis(6-tert-butyl-m-cresol)** is a light-gray to tan powder with a slightly aromatic odor.[5][6] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	96-69-5	[5]
Molecular Formula	C ₂₂ H ₃₀ O ₂ S	[5]
Molecular Weight	358.54 g/mol	[7]
Melting Point	150 - 165 °C (302 °F)	[6] [8]
Boiling Point	460.94°C (estimate)	[4]
Water Solubility	<0.01 g/100 mL at 18 °C	[4] [8]
Vapor Pressure	0.0000006 mmHg	[5] [8]
Flash Point	215 °C (420 °F)	[4] [8]
Specific Gravity	1.10	[5]

Toxicological Data

Acute Toxicity

The acute toxicity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** is considered to be low via the oral route.[\[4\]](#)

Test	Species	Route	Value	Reference
LD50	Rabbit	Oral	2345 mg/kg	[4] [8]
LD50	Rat	Oral	2345 mg/kg	[9]

Contact with **4,4'-Thiobis(6-tert-butyl-m-cresol)** can cause skin and eye irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#) It is also recognized as a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction.[\[9\]](#)[\[10\]](#)

Sub-chronic and Chronic Toxicity

Studies conducted by the National Toxicology Program (NTP) provide the most comprehensive data on the sub-chronic and chronic effects of this compound.

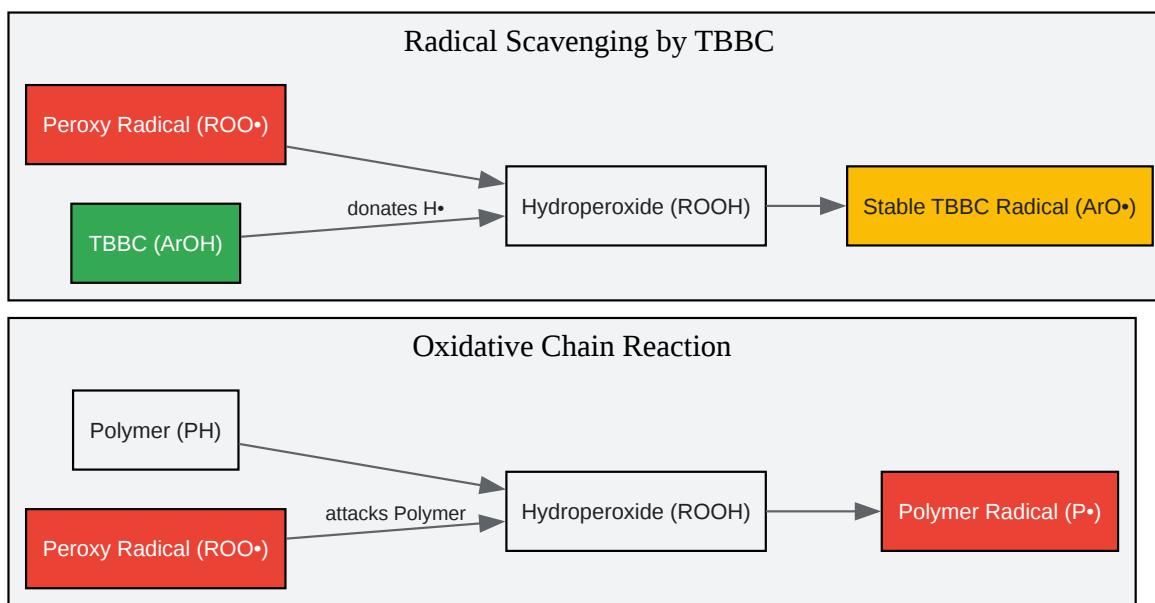
15-Day Study in Rats: In a 15-day study, F344/N rats were fed diets containing 0, 1,000, 2,500, 5,000, 10,000, or 25,000 ppm of **4,4'-Thiobis(6-tert-butyl-m-cresol)**.^[3] Significant toxicity was observed at higher doses. All rats in the 25,000 ppm group and a majority of those in the 10,000 ppm group died before the end of the study.^[3] Key findings included significant weight loss, decreased food consumption, and diarrhea at doses of 5,000 ppm and above.^[3] The primary lesions observed were renal papillary and tubule necrosis, as well as focal necrosis or erosions of the glandular stomach in the 10,000 ppm group.^[3]

2-Year Study in Rats and Mice: In 2-year feed studies, there was no evidence of carcinogenic activity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** in male or female F344/N rats or B6C3F1 mice.^{[3][12]} The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, not classifiable as a human carcinogen.^[13] Prolonged or repeated exposure may cause damage to the liver and intestinal tract.^{[9][11][14]}

Genotoxicity

The genotoxic potential of **4,4'-Thiobis(6-tert-butyl-m-cresol)** has been evaluated in several in vitro assays.

Assay	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	[4]
Sister Chromatid Exchanges	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	[4]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	[4]


Reproductive and Developmental Toxicity

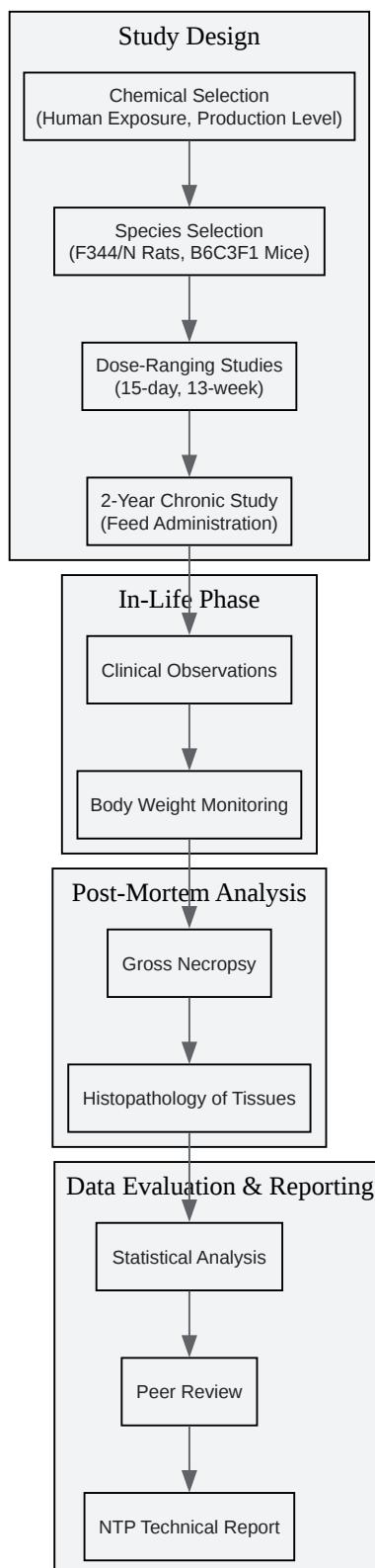
There is limited information available regarding the reproductive and developmental toxicity of **4,4'-Thiobis(6-tert-butyl-m-cresol)** in mammals.^[10] However, a study on the frog *Silurana tropicalis* demonstrated that both acute and chronic exposure to low concentrations of the

compound can be toxic, induce malformations, and inhibit tadpole growth.[15][16] The 96-hour lethal concentration (LC50) was determined to be 70.5 $\mu\text{g}/\text{L}$, and the 96-hour effective concentration for malformations (EC50) was 76.5 $\mu\text{g}/\text{L}$.[15][16] Chronic exposure to sublethal concentrations reduced body size and mass upon completion of metamorphosis.[15][16]

Mechanism of Action

4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a primary antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[1][2] The bulky tert-butyl groups provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new chain reactions.[1] The sulfur bridge may also contribute to secondary antioxidant activity by decomposing hydroperoxides.[1]

[Click to download full resolution via product page](#)


Caption: Antioxidant mechanism of **4,4'-Thiobis(6-tert-butyl-m-cresol)** (TBBC).

Experimental Protocols

NTP 2-Year Toxicology and Carcinogenesis Study (Feed)

A standardized protocol was followed for the National Toxicology Program's 2-year bioassay.[\[3\]](#) [\[17\]](#)

- Species: F344/N rats and B6C3F1 mice.
- Administration Route: **4,4'-Thiobis(6-tert-butyl-m-cresol)** (99% pure) was administered in the feed.
- Groups: Groups of male and female rats and mice were used.
- Duration: 2 years.
- Endpoints: The studies were designed to characterize and evaluate the toxicologic potential, including carcinogenic activity.[\[17\]](#) This involved regular clinical observations, body weight measurements, and a complete histopathological examination of all major tissues and organs at the end of the study.

[Click to download full resolution via product page](#)

Caption: General workflow for NTP toxicology and carcinogenesis studies.

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) exhibits low acute oral toxicity but can cause skin and eye irritation and is a skin sensitizer. Long-term studies in rodents have not demonstrated any evidence of carcinogenicity. However, there is some in vitro evidence of genotoxicity (sister chromatid exchanges), and a study in an amphibian model suggests potential for developmental toxicity. The primary mechanism of action is as a radical-scavenging antioxidant. Further research, particularly on reproductive and developmental effects in mammalian models, would be beneficial for a more complete risk assessment. Professionals in drug development and research should consider these findings when evaluating the safety of materials containing this antioxidant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-Thiobis(6-tert-butyl-p-cresol)|CAS 90-66-4 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. NTP Toxicology and Carcinogenesis Studies of 4,4'-Thiobis(6- t -butyl- m -cresol) (CAS No. 96-69-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]
- 5. 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | Occupational Safety and Health Administration [osha.gov]
- 6. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. tcichemicals.com [tcichemicals.com]

- 12. TR-435: 4,4'-Thiobis(6-tert-butyl-m-cresol) (96-69-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]
- 14. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog *Silurana tropicalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 4,4'-Thiobis(6-tert-butyl-m-cresol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800368#toxicological-profile-of-4-4-thiobis-6-tert-butyl-m-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com